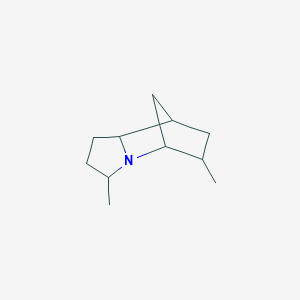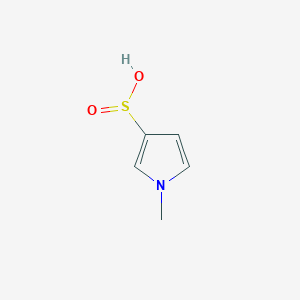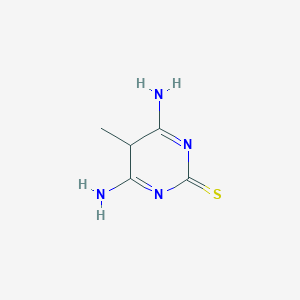
2-(Furan-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)pyrimidine is a heterocyclic compound that features both a furan ring and a pyrimidine ring. The furan ring is a five-membered aromatic ring with one oxygen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxaldehyde with guanidine in the presence of a base, such as sodium ethoxide, to form the desired pyrimidine ring . Another approach involves the use of furan-2-carbonitrile and an amidine derivative under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and furans, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit protein kinases, which are crucial for cell signaling and growth . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-yl)-4-mercapto-6-methylpyrimidine-5-carbonitrile: This compound has similar structural features but includes a mercapto group and a carbonitrile group, which can enhance its biological activity.
Benzofuran derivatives: These compounds share the furan ring but differ in the attached aromatic system, leading to different chemical and biological properties.
Uniqueness
2-(Furan-2-yl)pyrimidine is unique due to its combination of the furan and pyrimidine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with diverse applications.
Eigenschaften
Molekularformel |
C8H6N2O |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
2-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1-6H |
InChI-Schlüssel |
LKQWUJWBYVAURT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole](/img/structure/B13108833.png)
![6-Chlorobenzo[d]isoxazole-3-carbohydrazide](/img/structure/B13108836.png)


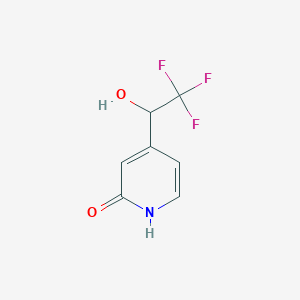

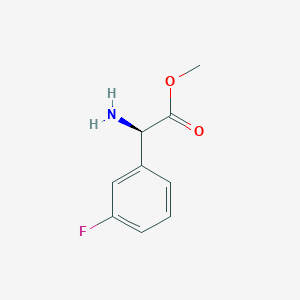
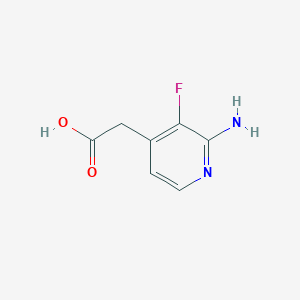
![2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)

